3-(azepane-1-carbonyl)-1-[(3-fluorophenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
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Overview
Description
3-(azepane-1-carbonyl)-1-[(3-fluorophenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a complex organic compound that features a benzothiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepane-1-carbonyl)-1-[(3-fluorophenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiadiazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azepane Group: This step involves the acylation of the benzothiadiazine core with azepane-1-carbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Fluorophenylmethyl Group: This can be done via a nucleophilic substitution reaction using 3-fluorobenzyl bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine ring.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong acids or bases, depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Possible applications in the development of new materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzothiazine-1,1-dioxide: A simpler analog without the azepane and fluorophenyl groups.
3-(Piperidine-1-carbonyl)-1-[(3-fluorophenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione: Similar structure with a piperidine ring instead of azepane.
Uniqueness
The presence of the azepane-1-carbonyl group and the 3-fluorophenylmethyl group makes 3-(azepane-1-carbonyl)-1-[(3-fluorophenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione unique. These groups can significantly influence the compound’s chemical properties and biological activity.
Properties
IUPAC Name |
azepan-1-yl-[1-[(3-fluorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S/c22-17-9-7-8-16(14-17)15-25-18-10-3-4-11-19(18)29(27,28)20(23-25)21(26)24-12-5-1-2-6-13-24/h3-4,7-11,14H,1-2,5-6,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUYKYVCLMCBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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